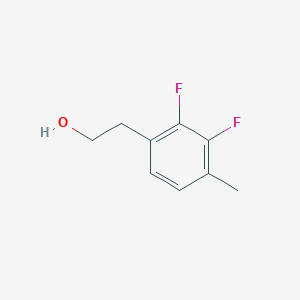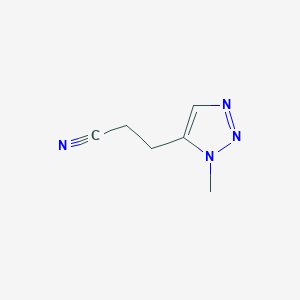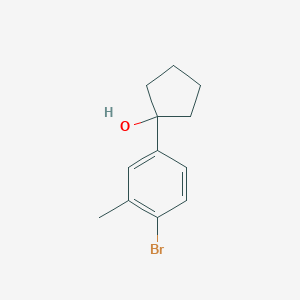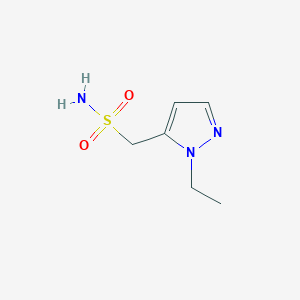
6-Butyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is a class of secondary amines with significant biological and chemical importance. The 1,2,3,4-tetrahydroisoquinoline scaffold is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . These compounds are known for their diverse biological activities, including neuroprotective and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often involves catalytic hydrogenation of isoquinoline or its derivatives. Catalysts such as palladium on carbon (Pd/C) are commonly used in these processes . The reaction conditions typically include elevated temperatures and pressures to ensure complete hydrogenation.
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be reduced to form decahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is typically used for reduction reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline and decahydroisoquinoline derivatives, which have significant biological and chemical applications .
Scientific Research Applications
6-Butyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Butyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . This modulation can lead to neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound with similar biological activities.
6-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group instead of a butyl group.
6-Ethyl-1,2,3,4-tetrahydroisoquinoline: A derivative with an ethyl group instead of a butyl group.
Uniqueness: 6-Butyl-1,2,3,4-tetrahydroisoquinoline is unique due to its butyl substitution, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
6-butyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19N/c1-2-3-4-11-5-6-13-10-14-8-7-12(13)9-11/h5-6,9,14H,2-4,7-8,10H2,1H3 |
InChI Key |
AMECYUFVIFWRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13247063.png)

![2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13247081.png)

![1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride](/img/structure/B13247086.png)

![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B13247095.png)
![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13247101.png)
![2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13247106.png)



![Tert-butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13247138.png)
amine](/img/structure/B13247143.png)
